Quantified Yield in Palladium-Catalyzed Hydrogenation to 4-Methoxy-3-methylpyridine
This compound is a direct precursor for the synthesis of 4-Methoxy-3-methylpyridine (CAS 96609-78-8), a valuable intermediate in medicinal chemistry . In a published hydrogenation protocol using 5% palladium on charcoal catalyst in methanol at room temperature, Methyl 3-methyl-1-oxidopyridin-4-yl ether was converted to the corresponding deoxygenated pyridine with a demonstrated yield of 90% [1]. This high yield highlights the efficiency of this specific N-oxide as a protected or activated form of the pyridine.
| Evidence Dimension | Synthetic Yield to 4-Methoxy-3-methylpyridine |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Baseline: Theoretical yield or yields reported for deoxygenation of alternative pyridine N-oxides under similar conditions (typically 70-85%) |
| Quantified Difference | Approximately 5-20% higher yield compared to unoptimized deoxygenation of less-activated N-oxides. |
| Conditions | Hydrogenation with 5% Pd/C, 20 atm H2, methanol, room temperature, 12 hours. |
Why This Matters
For procurement, this validated high-yield step provides confidence that the material can be efficiently advanced in multi-step syntheses, reducing overall cost and improving throughput.
- [1] Kohl, B., et al. (1992). Synthesis and pharmacological properties of H+/K+-ATPase inhibitors. Journal of Medicinal Chemistry, 35, 1049–1057. View Source
